Cas no 7408-20-0 (L-Aspartic acid, N-(1,2-dicarboxyethyl)-)

L-Aspartic acid, N-(1,2-dicarboxyethyl)- structure
7408-20-0 structure
Product Name:L-Aspartic acid, N-(1,2-dicarboxyethyl)-
CAS No:7408-20-0
MF:C8H11NO8
MW:249.174843072891
CID:541601
PubChem ID:131409
Update Time:2025-04-19

L-Aspartic acid, N-(1,2-dicarboxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Aspartic acid, N-(1,2-dicarboxyethyl)-
    • (2S)-2-(1,2-dicarboxyethylamino)butanedioic acid
    • (2S,2'S)-2,2'-Iminodisuccinic acid (non-preferred name)
    • LogP
    • Q27274711
    • SCHEMBL22019
    • BJZ451DI42
    • DTXSID00861375
    • 2,2'-azanediyldisuccinic acid
    • DL-Aspartic acid, N-(1,2-dicarboxyethyl)-
    • Iminodisuccinic acid [MI]
    • PQHYOGIRXOKOEJ-UHFFFAOYSA-N
    • NS00095776
    • 2-(1,2-dicarboxyethylamino)butanedioic acid
    • UNII-BJZ451DI42
    • 7408-20-0
    • AKOS030524279
    • 131669-35-7
    • 2,2'-Azanediyldibutanedioic acid (non-preferred name)
    • imidodisuccinic acid
    • 2,2'-iminodisuccinic acid
    • iminodisuccinate
    • Iminodisuccinic acid
    • N-(1,2-Dicarboxyethyl)-DL-aspartic acid
    • Inchi: 1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
    • InChI Key: PQHYOGIRXOKOEJ-UHFFFAOYSA-N
    • SMILES: OC(C(CC(=O)O)NC(C(=O)O)CC(=O)O)=O

Computed Properties

  • Exact Mass: 249.048
  • Monoisotopic Mass: 249.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 161A^2
  • XLogP3: -4.2

Experimental Properties

  • Density: 1.676
  • Boiling Point: 465.5°C at 760 mmHg
  • Flash Point: 235.4°C
  • Refractive Index: 1.571
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